molecular formula C17H18N4OS B4500825 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4500825
M. Wt: 326.4 g/mol
InChI Key: WDRHCZBMQCMLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a molecular hybrid architecture, incorporating both an indole and a thiazole pharmacophore, two heterocyclic scaffolds widely recognized for their broad biological activities . The indole moiety is a privileged structure in pharmaceuticals, present in compounds with documented analgesic, anti-inflammatory, antimicrobial, and anticancer properties . Similarly, the thiazole nucleus is a key component in various bioactive molecules and approved drugs, with reported activities including antimicrobial, anticancer, and antiviral effects . The specific combination of these rings in a single molecule, linked via a carboxamide group, is a strategy in molecular hybridization aimed at developing new chemical entities with potential multi-target activities or improved efficacy . Preliminary research on structurally related 2-(3'-indolyl)-N-arylthiazole-4-carboxamides has demonstrated potent and selective antibacterial activity against Gram-negative bacterial strains such as E. coli and P. putida . Furthermore, certain analogues within this chemical class have exhibited significant cytotoxicity against a panel of human cancer cell lines, including HeLa and HEK293T, with studies suggesting that the induction of apoptosis is a key mechanism for their anticancer activity . Another research series on 4-(indol-3-yl)thiazole-2-amines has also shown promising broad-spectrum antimicrobial activity, with some compounds acting as potent inhibitors of biofilm formation and displaying efficacy against resistant strains like MRSA, outperforming standard antibiotics like ampicillin in some assays . These findings position this class of compounds as a valuable template for investigating new anti-infective and oncological therapeutic agents. This product is supplied as a research-grade chemical for use in non-clinical laboratory studies. It is strictly intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16(15-10-23-17(21-15)20-12-5-6-12)18-8-7-11-9-19-14-4-2-1-3-13(11)14/h1-4,9-10,12,19H,5-8H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHCZBMQCMLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst.

    Cyclopropylamino Group Addition: The cyclopropylamino group can be added through nucleophilic substitution reactions, where cyclopropylamine reacts with appropriate electrophilic intermediates.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Impact

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents on Indole Thiazole Modifications Biological Activities Evidence Source
Target Compound C₁₇H₁₈N₄OS Indol-3-yl (no methoxy) 2-cyclopropylamino, 4-carboxamide Inferred: Neuroprotective, anticancer (based on analogs)
2-(cyclopropylamino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide C₁₈H₂₀N₄O₂S 4-methoxy Same as target compound Anticancer, antimicrobial
2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide C₁₈H₂₀N₄O₂S 5-methoxy Same as target compound Enhanced receptor affinity (neurological targets)
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide C₁₆H₁₇N₃OS Indol-3-yl (no methoxy) 2,5-dimethyl Antimicrobial, moderate solubility
N-[2-(1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide C₁₈H₂₂N₄OS Indol-3-yl (no methoxy) 2-methyl, 5-isopropyl Improved pharmacokinetics (prolonged half-life)
N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide C₁₈H₁₇N₅O₂S₂ Indol-3-yl (no methoxy) 2-sulfonamido (thiophene) Enhanced enzyme inhibition (e.g., kinases)

Key Findings

Indole Substitution :

  • Methoxy Position : The 4-methoxy analog (C₁₈H₂₀N₄O₂S) shows stronger anticancer activity, while the 5-methoxy variant (C₁₈H₂₀N₄O₂S) exhibits higher affinity for serotonin receptors, suggesting methoxy positioning fine-tunes target specificity .
  • Unsubstituted Indole : The target compound’s lack of methoxy may reduce metabolic stability but improve membrane permeability .

Thiazole Modifications: Cyclopropylamino vs. Methyl Groups: Cyclopropylamino increases lipophilicity (logP ~2.8 vs. ~2.2 for methyl), enhancing blood-brain barrier penetration but reducing aqueous solubility . Sulfonamido vs. Carboxamide: The sulfonamido group in ’s compound improves binding to ATP pockets in kinases, whereas carboxamide derivatives favor GPCR interactions .

Biological Activity Trends :

  • Antimicrobial activity correlates with thiazole hydrophobicity (e.g., 5-isopropyl group in C₁₈H₂₂N₄OS) .
  • Neuroprotective effects are prominent in analogs with unsubstituted indole or 5-methoxy groups, likely due to serotonin receptor modulation .

Research Implications

  • Drug Design: The cyclopropylamino-thiazole scaffold offers versatility; adding polar groups (e.g., sulfonamido) balances lipophilicity and solubility.
  • Targeted Therapies : 4-methoxy analogs warrant further study in oncology, while 5-methoxy derivatives may address neurological disorders .

Biological Activity

The compound 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that combines a cyclopropyl amine group, an indole moiety, and a thiazole ring. This unique structural configuration suggests potential therapeutic applications across various fields, particularly in oncology and neurology. The biological activity of this compound has been the focus of several studies, exploring its mechanisms of action, efficacy, and potential applications.

Structural Features

The molecular formula of the compound is C16H19N3OSC_{16}H_{19}N_{3}OS with a molecular weight of approximately 303.41 g/mol. The presence of the cyclopropyl group may enhance its lipophilicity and ability to cross biological membranes, while the indole and thiazole structures are known for their diverse biological activities.

The biological activity of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is attributed to its interactions with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. It may protect neuronal cells from oxidative stress and excitotoxicity.
  • Antimicrobial Properties : Preliminary studies have indicated effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

  • Anticancer Studies : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Studies : In models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function in animal models. The protective effects were attributed to its antioxidant properties.
  • Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structure; anti-inflammatoryAnti-inflammatory
CyclopropylamineCyclopropane group; basic amineNeuroactive properties
Thiazole DerivativesThiazole ringAntimicrobial

This table highlights that while many compounds share structural features with 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide , its combination of all three structural elements may confer unique biological properties not found in others.

Q & A

Q. What are the key synthetic routes for 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling the thiazole-4-carboxylic acid moiety with the indole-ethylamine derivative. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to link the thiazole and indole-ethylamine components. Reaction optimization requires precise pH control (neutral to slightly acidic) and temperatures between 0–25°C to minimize side reactions .
  • Cyclopropylamino substitution : Introduce the cyclopropyl group via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or copper complexes .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the indole NH proton (δ 10.2–11.5 ppm), thiazole C-H (δ 7.5–8.2 ppm), and cyclopropyl protons (δ 1.2–1.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 385.1) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the cyclopropyl and indole groups .

Q. What are the primary structural features influencing bioactivity?

  • The thiazole ring enables π-π stacking with aromatic residues in target proteins.
  • The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation.
  • The indole-ethylamine moiety facilitates hydrophobic interactions and hydrogen bonding with receptors (e.g., serotonin transporters) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side-product formation during cyclopropylamination .
  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for higher regioselectivity in amide coupling .
  • In-line monitoring : Use HPLC or TLC to track intermediates and terminate reactions at >90% conversion .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how are they resolved?

  • Dynamic effects : Conformational flexibility in the ethyl linker between thiazole and indole can cause signal splitting. Low-temperature NMR (−40°C) stabilizes rotamers for clearer interpretation .
  • Impurity interference : Residual solvents (e.g., acetic acid) may overlap with NH signals. Purify via repeated recrystallization or preparative HPLC .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the cyclopropyl group to crosslink with bound proteins, followed by pull-down assays and LC-MS/MS identification .
  • Competitive binding assays : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify displacement by the parent compound .

Q. How are structure-activity relationships (SARs) explored for this compound?

  • Core modifications : Replace the cyclopropyl group with azetidine to assess steric effects on potency .
  • Indole substitutions : Introduce halogens (Cl, F) at the indole 5-position to enhance binding affinity to kinase targets (e.g., JAK2) .
  • Pharmacophore modeling : Overlay active analogs in docking studies to identify critical hydrogen-bond acceptors (e.g., thiazole N-atom) .

Data Analysis & Contradictions

Q. How to reconcile discrepancies in reported IC50_{50} values across studies?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) require normalization to a common reference standard (e.g., staurosporine) .
  • Solubility effects : Use standardized DMSO concentrations (<0.1%) and confirm compound stability via LC-MS before assays .

Q. What computational tools predict metabolic liabilities?

  • ADMET predictors : Tools like SwissADME identify potential oxidation sites (e.g., cyclopropane ring opening) and suggest fluorination to block metabolism .
  • MD simulations : Simulate liver microsome interactions to prioritize metabolites for synthesis and testing .

Methodological Resources

  • Spectral libraries : Compare NMR/MS data with analogs like N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-isoquinoline-4-carboxamide for validation .
  • Crystallography databases : Refer to CSD entries (e.g., CCDC 2054181) for thiazole-indole packing motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.